REACTION_CXSMILES
|
C[O:2][C:3]1[CH2:8][C:7]([CH3:10])([CH3:9])[CH2:6][C:5](=O)[CH:4]=1.[H-].C([Al+]CC(C)C)C(C)C.[Cl-].[NH4+].S([O-])([O-])(=O)=O.[Mg+2]>CCOCC.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH3:9][C:7]1([CH3:10])[CH2:8][C:3](=[O:2])[CH:4]=[CH:5][CH2:6]1 |f:1.2,3.4,5.6,8.9|
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(CC(C1)(C)C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
68.7 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
650 mg
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stir 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filter through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in ether (500 ml)
|
Type
|
STIRRING
|
Details
|
stir 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
Wash with saturated aqueous sodium bicarbonate, brine
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC=CC(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |